Dichloro-all-trans-retinone

Description

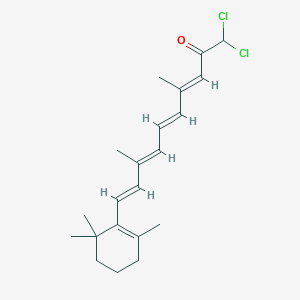

Dichloro-all-trans-retinone (CAS: 2089135-65-7) is a synthetic retinoid derivative characterized by the presence of two chlorine substituents on its all-trans-retinone backbone. It acts as a selective and irreversible inhibitor of retinaldehyde dehydrogenase (RALDH) enzymes, specifically targeting RALDH1, RALDH2, and RALDH3. These enzymes are critical in the biosynthesis of retinoic acid, a key signaling molecule in cellular differentiation and development.

Properties

Molecular Formula |

C21H28Cl2O |

|---|---|

Molecular Weight |

367.3 g/mol |

IUPAC Name |

(3E,5E,7E,9E)-1,1-dichloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one |

InChI |

InChI=1S/C21H28Cl2O/c1-15(8-6-9-16(2)14-19(24)20(22)23)11-12-18-17(3)10-7-13-21(18,4)5/h6,8-9,11-12,14,20H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ |

InChI Key |

NWWAQIKCANAFJE-YCNIQYBTSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)C(Cl)Cl)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)C(Cl)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of dichloro-all-trans-retinone typically involves a modified dihalomethyllithium approach . This method allows for the selective chlorination of the retinone structure, resulting in the formation of this compound. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Dichloro-all-trans-retinone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dichloro-all-trans-retinone has several scientific research applications:

Mechanism of Action

Dichloro-all-trans-retinone exerts its effects by irreversibly inhibiting retinaldehyde dehydrogenase enzymes (RALDH1, RALDH2, and RALDH3) . This inhibition prevents the conversion of retinaldehyde to retinoic acid, thereby reducing the synthesis of retinoic acid in the choroid . The molecular targets of this compound are the active sites of the RALDH enzymes, where it binds and inhibits their activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Retinoid derivatives share a common polyene backbone but exhibit diverse biological activities depending on functional modifications. Below, Dichloro-all-trans-retinone is compared to three classes of related compounds:

all-trans-Retinoic Acid (ATRA) Derivatives

- Structural Features : ATRA derivatives, such as compounds 3a , 3b , and 4 synthesized via DMAP/DCC coupling in DMSO, retain the carboxylic acid group of ATRA but incorporate amide or acylurea moieties .

- Their primary applications focus on modulating retinoic acid receptor (RAR) signaling or serving as synthetic intermediates.

Deuterated Retinoids: all-trans-Retinoic Acid-d5 Ethyl Ester

- Structural Features: This compound (CAS: 78995-96-7) incorporates five deuterium atoms and an ethyl ester group, enhancing metabolic stability compared to non-deuterated retinoids .

- Biological Activity: Primarily used as an isotopic tracer in metabolic studies, it lacks the irreversible enzyme inhibition properties of this compound.

- Solubility: Soluble in chloroform and methanol, similar to many retinoids, though this compound’s solubility profile remains unreported .

Halogenated Retinoid Analogues

This contrasts with non-halogenated retinoids, which typically interact reversibly with targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.